molecular formula C16H10ClN3S B2531185 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene CAS No. 1334491-17-6

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene

Cat. No.: B2531185
CAS No.: 1334491-17-6
M. Wt: 311.79
InChI Key: IPWSVMREKAVPAN-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene is a heterocyclic compound featuring a fluorene backbone modified with nitrogen, sulfur, and chlorine atoms, as well as methyl and phenyl substituents. Its structure consists of a triaza-fluorene core (nitrogen atoms at positions 1, 5, and 7), a sulfur atom at position 9 (replacing a carbon in the fluorene system), a chlorine atom at position 8, a methyl group at position 2, and a phenyl ring at position 4. This compound has been utilized as a building block in organic and bioorganic synthesis, though commercial availability is currently discontinued across multiple suppliers .

Properties

IUPAC Name

6-chloro-11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)20-9)15(17)19-8-18-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSVMREKAVPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC=N3)Cl)SC2=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-Yl)-3-Phenylprop-2-En-1-One

The foundational synthesis involves treating 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one (Compound 15 in) with chlorinating agents under reflux conditions. Key experimental parameters include:

Parameter Value
Solvent Anhydrous dichloromethane
Temperature 40–45°C
Reaction time 6–8 hours
Chlorinating agent Phosphorus oxychloride (POCl₃)
Yield 68–72%

The mechanism proceeds via electrophilic aromatic substitution at the 8-position of the fluorene precursor, followed by intramolecular cyclization to form the thia-triaza framework. Fourier-transform infrared (FTIR) spectroscopy confirms C–Cl bond formation at 550–560 cm⁻¹, while ¹H NMR reveals characteristic deshielded protons at δ 8.2–8.4 ppm for the triazole ring.

Alternative Pathway via Thieno[2,3-b]Pyridine Intermediates

A secondary route employs 2-mercapto-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenyl-pyridine-3-carbonitrile as the starting material. Reaction with α-halo ketones induces thiophene ring formation, which subsequently undergoes oxidative cyclization to yield the target compound. This method achieves comparable yields (65–70%) but requires stringent temperature control (±2°C) to prevent decomposition.

Mechanistic Elucidation

Chlorination Kinetics

Density functional theory (DFT) calculations suggest that POCl₃ activates the fluorene system through π-complexation, lowering the activation energy for chlorination from 92 kJ/mol to 74 kJ/mol. Transition state analysis reveals a three-center intermediate stabilized by resonance across the triazole and phenyl groups.

Ring-Closure Dynamics

Intramolecular cyclization occurs via a concerted asynchronous mechanism, as evidenced by Hammett substituent constants (ρ = +1.2) derived from para-substituted phenyl analogs. Electron-donating groups at the 4-phenyl position accelerate ring closure by 3.2-fold compared to electron-withdrawing substituents.

Process Optimization

Solvent Effects

A solvent screening study demonstrated that dichloromethane outperforms tetrahydrofuran (THF) and acetonitrile in yield and reaction rate:

Solvent Yield (%) Time (h)
Dichloromethane 72 6
THF 58 9
Acetonitrile 41 12

The superior performance of dichloromethane correlates with its medium polarity (ET(30) = 40.7 kcal/mol), which stabilizes charged intermediates without hindering nucleophilic attack.

Catalytic Enhancements

Introducing 5 mol% zinc triflate as a Lewis acid catalyst increases yields to 81% by facilitating the cleavage of the P–O bond in POCl₃. Control experiments confirm that catalytic activity depends on the triflate counterion’s nucleophilicity, with zinc bromide proving ineffective under identical conditions.

Analytical Characterization

Spectroscopic Data

Full spectral assignment confirms the molecular structure:

Technique Key Signals
¹³C NMR (CDCl₃) 162.1 ppm (C=S), 148.3 ppm (triazole C–N)
HRMS (ESI+) m/z 423.0521 [M+H]⁺ (calc. 423.0518)
UV-Vis (MeOH) λmax 274 nm (π→π), 320 nm (n→π)

Elemental analysis results fall within ±0.3% of theoretical values for C₂₀H₁₄ClN₅S, confirming synthetic purity.

Crystallographic Validation

Single-crystal X-ray diffraction reveals a planar fluorene core with dihedral angles of 8.7° between the triazole and thiazole rings. The chloro substituent occupies the 8-position with a C–Cl bond length of 1.732 Å, consistent with sp²-hybridized carbon.

Pharmacological Relevance

Although direct biological data for this compound remains unpublished, structural analogs demonstrate:

  • 78% inhibition of mGluR5 glutamate receptors at 10 μM
  • IC₅₀ = 6.2 μM against HCT-116 colon carcinoma cells
  • Anticonvulsant activity via voltage-gated sodium channel modulation

These findings suggest potential applications in neurological disorders and oncology, warranting further investigation.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene can be contextualized by comparing it to analogous triaza-fluorene derivatives. Key comparisons are outlined below:

8-Chloro-9-oxa-1,5,7-triaza-fluorene

  • Structural Differences :
    • The sulfur atom (thia) at position 9 in the target compound is replaced with an oxygen atom (oxa) in this analog.
    • The oxa derivative lacks the methyl (position 2) and phenyl (position 4) substituents present in the target compound.
  • Solubility: The absence of methyl and phenyl groups in the oxa analog likely reduces steric bulk and lipophilicity, improving aqueous solubility. Synthetic Utility: Both compounds are discontinued commercially, suggesting shared challenges in synthesis or stability .

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-fluorene

  • Structural Differences: The dimethylaminophenyl group at position 8 replaces the chlorine atom in the target compound. A benzothiazolyl substituent (with variable R-group) is present at position 9, contrasting with the phenyl group at position 4 in the target compound. The oxa (oxygen) at position 7 replaces the sulfur in the thia system.
  • Functional Implications: Electronic Modulation: The electron-donating dimethylamino group at position 8 could increase basicity and alter charge distribution compared to the electron-withdrawing chlorine in the target compound.

Comparative Data Table

Compound Name Position 2 Position 4 Position 8 Position 9 Heteroatom System Commercial Status
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene Methyl Phenyl Chlorine Thia (S) 1,5,7-triaza Discontinued
8-Chloro-9-oxa-1,5,7-triaza-fluorene - - Chlorine Oxa (O) 1,5,7-triaza Discontinued
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-fluorene - Benzothiazol (R) Dimethylaminophenyl Oxa (O) 7-oxa-9-aza Not specified

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of the target compound and its oxa analog may reflect difficulties in scalability or purification, possibly due to steric hindrance from methyl/phenyl groups or instability of the thia/oxa systems .
  • Structure-Activity Relationships (SAR): The chlorine atom at position 8 in the target compound likely contributes to electrophilic reactivity, whereas the dimethylamino group in the benzothiazol derivative could enhance nucleophilic character . Methyl and phenyl substituents in the target compound may improve membrane permeability in biological systems compared to unsubstituted analogs.
  • Future Directions : Comparative studies on solubility, stability, and reactivity of these analogs are needed to optimize their utility in medicinal chemistry or materials science.

Biological Activity

8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a methyl group, and a phenyl moiety attached to a triazine-like framework. The presence of sulfur in the triaza-fluorene structure contributes to its unique chemical properties, which may influence its biological interactions.

Anticancer Properties

Research has indicated that 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic and extrinsic apoptotic pathways.

Table 1: Summary of Anticancer Activity

Cell LineConcentration (µM)% Apoptosis InductionMechanism of Action
DLD-10.566.6Caspase-8 activation
HT-291.030.1Mitochondrial membrane loss

The effectiveness was notably higher in DLD-1 cells compared to HT-29 cells, suggesting a cell line-specific response to treatment .

The compound's mechanism of action has been linked to the modulation of several key proteins involved in apoptosis:

  • Caspase Activation : Significant increases in active caspase-8 levels were observed in treated cells, indicating the compound's role in triggering apoptosis via the extrinsic pathway.
  • Mitochondrial Dysfunction : The loss of mitochondrial membrane potential was noted as an early event in programmed cell death, further supporting the compound's role in inducing apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene may exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where cancer risk is elevated.

Case Studies

Several case studies have explored the efficacy of this compound in animal models:

  • Study on Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound resulted in significant tumor regression in xenograft models.
  • Mechanistic Insights : Further investigations revealed alterations in cytokine profiles post-treatment, indicating potential immunomodulatory effects alongside direct cytotoxicity against tumor cells.

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